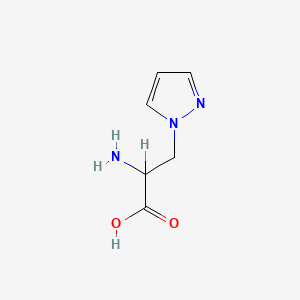

2-amino-3-(1H-pyrazol-1-yl)propanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-pyrazol-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c7-5(6(10)11)4-9-3-1-2-8-9/h1-3,5H,4,7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGOPELHGLPKLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60901786 | |

| Record name | Pyrazole-1-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-2-Amino-3-(1-pyrazolyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28024-60-4, 2734-48-7 | |

| Record name | α-Amino-1H-pyrazole-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28024-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-alpha-Amino-1H-pyrazole-1-propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028024604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole-1-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60901786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-α-amino-1H-pyrazole-1-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | L-2-Amino-3-(1-pyrazolyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

243 °C | |

| Record name | L-2-Amino-3-(1-pyrazolyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034267 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

"is 2-amino-3-(1H-pyrazol-1-yl)propanoic acid a non-proteinogenic amino acid"

Status: Non-Proteinogenic Amino Acid (NPAA)

Common Name:

Executive Summary

2-amino-3-(1H-pyrazol-1-yl)propanoic acid is definitively a non-proteinogenic amino acid. It is not encoded by the standard genetic code and is not found in the primary sequence of proteins synthesized by the ribosome in any known organism.[1]

Structurally, it is an isomer of histidine where the imidazole ring is replaced by a pyrazole ring attached at the

This guide analyzes its chemical architecture, biosynthetic origins, and provides validated protocols for its synthesis and application in medicinal chemistry.[2]

Chemical Architecture & Bioisosterism

Structural Analysis

The molecule consists of an alanine backbone substituted at the

| Feature | L-Histidine (Proteinogenic) | |

| Heterocycle | Imidazole | Pyrazole |

| Attachment | C-linked (usually C4/C5) | N-linked ( |

| pKa (Side Chain) | ~6.0 (Amphoteric at phys.[1] pH) | ~2.5 (Protonated only at low pH) |

| H-Bonding | Donor & Acceptor | Weak Acceptor ( |

| Aromaticity |

Physicochemical Implications

The substitution of the imidazole ring with pyrazole removes the amphoteric nature of the side chain. At physiological pH (7.4), the pyrazole ring remains uncharged. This makes

Natural Occurrence & Biosynthesis[4]

While not used in protein synthesis, this amino acid is actively synthesized in plants, specifically within the Cucurbitaceae family. It accumulates in seeds, potentially acting as a nitrogen storage molecule or a metabolic decoy to deter predation.

Biosynthetic Pathway

The biosynthesis parallels that of cysteine and other

Figure 1: Enzymatic biosynthesis pathway in Cucurbitaceae seedlings.

Experimental Protocols: Synthesis & Production

For drug discovery applications requiring high enantiomeric purity, chemical synthesis via serine

Protocol A: Chemical Synthesis via Serine -Lactone

Objective: Synthesize

Reagents:

Step-by-Step Methodology:

-

Preparation: Dissolve

-Cbz-L-serine -

Nucleophilic Attack: Add Pyrazole (1.2 equiv).[1] The reaction is typically exothermic; maintain temperature at 25°C.

-

Reaction Monitoring: Stir for 12–16 hours. Monitor consumption of lactone via TLC or HPLC.[1]

-

Workup:

-

Purification: Recrystallize from Ethanol/Water.

Validation Criteria:

-

1H NMR (

): Look for pyrazole protons ( -

Chiral HPLC: Enantiomeric excess (ee) should be >98% to confirm no racemization occurred during ring opening.[1]

Protocol B: Enzymatic Production (Biocatalysis)

Objective: Green synthesis using E. coli expressing Cysteine Synthase (CysM/OASS).[1]

-

Cloning: Express CysM (from E. coli or Salmonella) in a standard host.[1]

-

Reaction Mix: 50 mM Phosphate Buffer (pH 7.5), 10 mM O-Acetylserine, 20 mM Pyrazole.

-

Incubation: 30°C for 4 hours.

-

Yield: CysM tolerates pyrazole as a nucleophile, yielding L-

-pyrazolylalanine with 100% stereospecificity.[1]

Applications in Drug Discovery

Peptide Stabilization

Proteolytic enzymes (trypsin, chymotrypsin) recognize specific side chains. Replacing natural amino acids with non-proteinogenic analogs like

Metabolic Inertness

Studies in murine models have demonstrated that unlike pyrazole (which inhibits liver enzymes like alcohol dehydrogenase),

Ruxolitinib & Kinase Inhibitors

While Ruxolitinib itself contains a pyrazole linked to a cyclopentyl ring, the 2-amino-3-(pyrazolyl)propanoic acid scaffold serves as a critical intermediate or impurity marker in the synthesis of JAK inhibitors.[1] The structural motif allows for precise positioning of the pyrazole nitrogen to interact with the hinge region of kinase domains.

Analytical Characterization

To verify the identity of the synthesized compound, compare against these standard parameters:

| Technique | Diagnostic Signal | Interpretation |

| MS (ESI+) | Matches formula | |

| 1H NMR | Characteristic pyrazole ring protons.[1][7] | |

| 1H NMR | Diastereotopic | |

| UV-Vis | Lack of strong absorption >260 nm (unlike Trp/Tyr).[1] |

References

-

Noe, F. F., & Fowden, L. (1960).[8]

-Pyrazol-1-ylalanine, an amino acid from water-melon seeds (Citrullus vulgaris).[1][8] Biochemical Journal, 77(3), 543–546. Link -

Dunnill, P. M., & Fowden, L. (1963). The Biosynthesis of

-Pyrazol-1-ylalanine. Journal of Experimental Botany, 14(2), 237–248. Link -

Vederas, J. C., et al. (2002).

-(Benzyloxycarbonyl)- -

Brown, D. A., et al. (1982). Metabolism of the amino acid

-pyrazol-1-ylalanine and its parent base pyrazole.[1][9] Xenobiotica, 12(4), 255-263. Link - Ikeda, H., et al. (1986). Enzymatic synthesis of optically active -pyrazol-1-ylalanine. Amino Acids, 28, 683-687.

Sources

- 1. 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile | C17H18N6 | CID 17754772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. (2S)-2-amino-3-(1H-pyrazol-1-yl)propanoic acid hydrochloride | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. chemscene.com [chemscene.com]

- 6. 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)- | C17H19N5O2 | CID 130203785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. beta-Pyrazol-l-ylalanine, an amino acid from water-melon seeds (Citrullus vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of the amino acid beta-pyrazol-1-ylalanine and its parent base pyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-amino-3-(1H-pyrazol-1-yl)propanoic acid, a non-proteinogenic α-amino acid, presents a unique molecular architecture that dictates its behavior in various solvent systems. As a molecule of interest in pharmaceutical and medicinal chemistry, a thorough understanding of its solubility profile in organic solvents is paramount for applications ranging from synthesis and purification to formulation and drug delivery. This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. We delve into the physicochemical properties that govern its solubility, present a detailed, self-validating experimental protocol for accurate solubility measurement, and discuss the interpretation of the resulting data. This document is intended to serve as a foundational resource for researchers, enabling them to systematically approach the solubility characterization of this and similar molecules.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's journey from discovery to clinical application. For orally administered drugs, sufficient aqueous solubility is necessary for dissolution and subsequent absorption. In the context of drug synthesis and manufacturing, solubility in organic solvents is crucial for reaction kinetics, purification strategies such as crystallization, and the preparation of stock solutions for in vitro and in vivo testing.[1] Poorly soluble compounds often pose significant challenges, leading to low bioavailability and difficulties in formulation.[1]

2-amino-3-(1H-pyrazol-1-yl)propanoic acid is a non-proteinogenic L-alpha-amino acid derivative.[2] Its structure, featuring both a hydrophilic amino acid backbone and a heterocyclic pyrazole moiety, suggests a complex solubility profile. The zwitterionic nature of the amino acid portion generally leads to high lattice energy and a preference for polar, protic solvents like water, while exhibiting limited solubility in many organic solvents.[3][4] Conversely, the pyrazole ring introduces a degree of aromaticity and potential for hydrogen bonding, which may modulate its interaction with a range of organic solvents. A detailed understanding of these competing factors is essential for the effective utilization of this compound in a research and development setting.

Physicochemical Properties of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid

A foundational understanding of the intrinsic properties of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid is crucial for predicting and interpreting its solubility.

| Property | Value | Source |

| Molecular Formula | C6H9N3O2 | [5] |

| Molecular Weight | 155.15 g/mol | [5] |

| Melting Point | 243-244 °C (decomposed) | [2] |

| pKa | 2.05±0.10 (Predicted) | [2] |

| Appearance | White to Off-White Solid | [2] |

| Aqueous Solubility | Slightly soluble in water with heating and sonication | [2] |

The high melting point is indicative of a stable crystal lattice, a common feature of amino acids due to strong intermolecular hydrogen bonding and electrostatic interactions in their zwitterionic form. This high lattice energy must be overcome by solvent-solute interactions for dissolution to occur. The predicted pKa suggests that the carboxylic acid group is strongly acidic.

Visualizing the Molecular Structure

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (S)-2-AMINO-3-PYRAZOL-1-YL-PROPIONIC ACID | 2734-48-7 [chemicalbook.com]

- 3. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. alpha-amino-1H-pyrazole-1-propanoic acid | C6H9N3O2 | CID 119630 - PubChem [pubchem.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Pyrazole-Containing Amino Acids: A Technical Guide for Drug Discovery

Introduction: The Rise of Pyrazole-Containing Amino Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel chemical entities with enhanced therapeutic profiles is a perpetual endeavor. Non-proteinogenic amino acids, those not found among the 20 common protein-building blocks, have emerged as powerful tools for medicinal chemists to modulate the properties of peptides and small molecules. Among these, pyrazole-containing amino acids represent a particularly intriguing class of building blocks. The pyrazole motif, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[1][2] Its incorporation into amino acid structures imparts unique conformational constraints, modulates physicochemical properties, and offers versatile points for further chemical diversification.

This technical guide provides an in-depth exploration of the chemical space of pyrazole-containing amino acids, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for their creation, methods for their characterization, and their transformative applications in peptidomimetics and drug design. The focus will be on providing not just the "what" but the "why"—the causal relationships behind experimental choices and the strategic thinking required to harness the full potential of these unique molecular building blocks.

Navigating the Synthetic Landscape: Crafting Pyrazole-Containing Amino Acids

The synthesis of pyrazole-containing amino acids is a multifaceted challenge that requires careful consideration of regioselectivity, stereochemistry, and protecting group strategies. The choice of synthetic route is dictated by the desired substitution pattern on the pyrazole ring and the position of the amino acid moiety.

Key Synthetic Strategies: A Comparative Overview

Two primary approaches dominate the synthesis of the pyrazole core: the reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent, and the [3+2] cycloaddition of a diazo compound with an alkyne.[3] These foundational reactions can be ingeniously adapted to incorporate the amino acid functionality.

A prevalent strategy involves the construction of the pyrazole ring onto a precursor already containing the amino acid backbone, or a synthon that can be readily converted to it. For instance, a highly regioselective approach involves a Horner-Wadsworth-Emmons reaction of an aspartic acid-derived β-keto phosphonate ester to form a β-aryl α,β-unsaturated ketone.[4] Subsequent treatment with a hydrazine followed by oxidation yields the desired pyrazole-containing α-amino acid.[4] This method offers excellent control over the substitution pattern on the pyrazole ring.

Another versatile method for constructing 5-aminopyrazoles, which can be further functionalized into amino acids, is the condensation of β-ketonitriles with hydrazines.[5] This reaction proceeds through a hydrazone intermediate that cyclizes to form the aminopyrazole.[5]

The following diagram illustrates a generalized workflow for the synthesis of a pyrazole-containing amino acid, highlighting critical decision points for the synthetic chemist.

Caption: A generalized workflow for the synthesis of pyrazole-containing amino acids.

Experimental Protocol: Synthesis of an N-Protected Pyrazole-α-Amino Acid Monomer

The following is a representative, step-by-step protocol for the synthesis of a Boc-protected pyrazole-α-amino acid, suitable for solid-phase peptide synthesis (SPPS). This protocol is a composite of established methodologies and should be adapted based on the specific target molecule.

Step 1: Synthesis of the β-Ketonitrile Precursor

-

To a solution of a substituted acetophenone (1.0 eq) in a suitable solvent (e.g., THF), add a strong base such as sodium hydride (1.1 eq) at 0 °C.

-

After stirring for 30 minutes, slowly add ethyl cyanoformate (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Purify the crude product by flash column chromatography to yield the β-ketonitrile.

Step 2: Regioselective Pyrazole Formation

-

Dissolve the β-ketonitrile (1.0 eq) and a substituted hydrazine hydrochloride (1.2 eq) in ethanol.

-

Add a catalytic amount of a protic acid (e.g., acetic acid).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and concentrate under reduced pressure.

-

Purify the resulting aminopyrazole derivative by recrystallization or column chromatography.

Step 3: Introduction of the Amino Acid Moiety and Protection

-

The aminopyrazole can be further functionalized. For example, a Sandmeyer reaction can be used to convert the amino group to a halide, which can then be used in a cross-coupling reaction to introduce a protected amino acid side chain.

-

Alternatively, if the amino acid backbone is built into one of the starting materials, this step involves the protection of the α-amino and carboxyl groups. For Boc protection, treat the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine in a suitable solvent.

Step 4: Purification and Characterization

-

The final N-protected pyrazole amino acid monomer is purified by preparative HPLC.

-

The structure and purity are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Characterization and Physicochemical Properties: Understanding the Building Blocks

Thorough characterization of newly synthesized pyrazole-containing amino acids is paramount. A combination of spectroscopic techniques is employed to unambiguously determine their structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the substitution pattern on the pyrazole ring and confirming the integrity of the amino acid backbone. The chemical shifts of the pyrazole ring protons and carbons are sensitive to the electronic nature of the substituents.[6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition.

-

X-ray Crystallography: When suitable crystals can be obtained, X-ray diffraction provides the definitive three-dimensional structure, revealing bond lengths, angles, and conformational preferences.

The physicochemical properties of these amino acids are critical determinants of their behavior in biological systems. Key parameters include:

| Property | Description | Importance in Drug Design |

| LogP (Octanol-Water Partition Coefficient) | A measure of a compound's lipophilicity. | Influences membrane permeability, protein binding, and metabolic stability. |

| pKa | The acid dissociation constant. | Determines the charge state of the molecule at physiological pH, affecting solubility and receptor interactions. |

| Solubility | The maximum concentration of a compound that can dissolve in a solvent. | Crucial for formulation and bioavailability.[2] |

A systematic exploration of these properties across a library of pyrazole-containing amino acids allows for the development of structure-property relationships, guiding the selection of optimal building blocks for specific therapeutic applications.

Applications in Drug Discovery: Shaping Peptides and Scaffolds

The true power of pyrazole-containing amino acids lies in their ability to confer desirable properties upon peptides and small molecules. Their incorporation can lead to enhanced potency, improved metabolic stability, and controlled conformation.

Conformational Control and Peptidomimetics

One of the most significant applications of pyrazole-containing amino acids is in the design of conformationally constrained peptides.[7] By replacing a native amino acid with a pyrazole-based analogue, the conformational freedom of the peptide backbone can be restricted. This can lock the peptide into its bioactive conformation, leading to increased receptor affinity and selectivity. The pyrazole ring can also act as a rigid scaffold to orient key pharmacophoric groups, mimicking the secondary structures of peptides such as β-turns and α-helices.[7]

The following diagram illustrates how a pyrazole-containing amino acid can enforce a specific turn structure in a peptide chain.

Caption: A pyrazole amino acid can enforce a rigid turn in a peptide backbone.

Orthogonal Protecting Group Strategies in SPPS

The successful incorporation of pyrazole-containing amino acids into peptides via solid-phase peptide synthesis (SPPS) hinges on a robust and orthogonal protecting group strategy.[8] The N-H of the pyrazole ring itself can be nucleophilic and may require protection, depending on the specific synthetic route and the desired final product.

Commonly used α-amino protecting groups like Fmoc and Boc are generally compatible with the pyrazole ring.[9] However, the choice of a protecting group for the pyrazole nitrogen must be orthogonal to the α-amino and side-chain protecting groups of other amino acids in the sequence. For example, a protecting group that is labile under conditions that do not affect Fmoc or t-butyl-based protecting groups is required. The 2,4-dinitrophenyl (DNP) group or a photolabile protecting group could be considered for the pyrazole nitrogen, allowing for its selective removal at a specific stage of the synthesis.

Case Study: Enhancing the Pharmacokinetic Profile of a Drug Candidate

While specific, detailed case studies in the public domain are often limited due to proprietary considerations, the literature provides numerous examples where the pyrazole scaffold has been instrumental in improving the drug-like properties of molecules.[1][2] For instance, the replacement of a more metabolically labile aromatic ring with a pyrazole has been shown to enhance metabolic stability and improve oral bioavailability.[2] In the context of a peptide therapeutic, the introduction of a pyrazole-containing amino acid could similarly reduce susceptibility to proteolytic degradation, thereby extending its plasma half-life.

Computational Exploration of the Pyrazole Amino Acid Chemical Space

Computational chemistry plays a vital role in navigating the vast chemical space of pyrazole-containing amino acids. Molecular docking and quantitative structure-activity relationship (QSAR) studies can accelerate the discovery of novel bioactive compounds.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[10] By docking a virtual library of pyrazole-containing amino acids or peptides into the active site of a receptor, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity.[11]

-

QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[12] These models can be used to predict the activity of unsynthesized pyrazole-containing amino acids and to identify the key structural features that contribute to their therapeutic effect.

Future Perspectives and Conclusion

The exploration of the chemical space of pyrazole-containing amino acids is a vibrant and rapidly evolving field. The continued development of novel synthetic methodologies, coupled with the power of computational chemistry, will undoubtedly lead to the discovery of new and improved therapeutic agents. The versatility of the pyrazole scaffold, combined with the modular nature of amino acid chemistry, provides a powerful platform for the rational design of drugs with tailored properties.

As our understanding of the intricate interplay between molecular structure and biological function deepens, pyrazole-containing amino acids are poised to play an increasingly important role in the future of drug discovery. This guide has provided a foundational understanding of their synthesis, characterization, and application, with the aim of empowering researchers to confidently navigate and exploit this exciting area of medicinal chemistry.

References

- [Reference for pyrazole in approved drugs - general]

-

Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

- [Reference for pyrazole synthesis]

-

Recent advances in pyrazole synthesis employing diazo compounds and synthetic analogues. PubMed. [Link]

- [Reference for pyrazole synthesis]

- [Reference for pyrazole synthesis]

- [Reference for pyrazole synthesis]

-

Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

-

Synthesis and Conformational Analysis of Aminopyrazolonyl Amino Acid (APA)/Peptides. ResearchGate. [Link]

- [Reference for pyrazole-containing peptides]

-

Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. PubMed. [Link]

- [Reference for pyrazole applic

-

Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole. PMC. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

MOLECULAR DOCKING STUDIES OF NOVEL PYRAZOLE ANALOGS AS POSSIBLE HIV-1 RT INHIBITORS. Sciforum. [Link]

- [Reference for peptide synthesis]

-

(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

- [Reference for pyrazole applic

- [Reference for pyrazole applic

- [Reference for pyrazole applic

- [Reference for pyrazole applic

-

Amino Acid-Protecting Groups. SciSpace. [Link]

- [Reference for analytical techniques]

- [Reference for pyrazole applic

- [Reference for pyrazole applic

- [Reference for physicochemical properties]

- [Reference for synthesis]

- [Reference for pyrazole applic

- [Reference for conform

-

Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. MDPI. [Link]

- [Reference for protecting groups]

- [Reference for pyrazole synthesis]

- Amino Acid Derivatives for Peptide Synthesis. [No valid URL found]

- [Reference for aminopyrazole synthesis]

- [Reference for pyrazole applic

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole synthesis [organic-chemistry.org]

- 4. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrevlett.com [chemrevlett.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.com [peptide.com]

- 10. sciforum.net [sciforum.net]

- 11. Antimicrobial screening to molecular docking of newly synthesized ferrocenyl-substituted pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

Methodological & Application

Application Note: 1H NMR Characterization of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid

Introduction & Biological Relevance[1]

2-amino-3-(1H-pyrazol-1-yl)propanoic acid (often referred to as

Unlike histidine, the pyrazole nitrogen at position 1 (N1) is substituted with the alkyl chain, leaving only N2 available for hydrogen bonding. This alteration significantly changes the acid-base properties (

This Application Note provides a standardized protocol for the structural validation of this molecule using 1H NMR, focusing on distinguishing the unique N-linked pyrazole spin system from potential C-linked regioisomers (impurities).

Experimental Protocol

Sample Preparation

The zwitterionic nature of amino acids necessitates careful pH control to ensure spectral reproducibility.

-

Solvent Selection: Deuterium Oxide (

) is the preferred solvent for backbone characterization. -

Concentration: 5–10 mg of compound in 600

L of solvent. -

pH Adjustment (Critical):

-

Standard: Dissolve in pure

. The solution will likely be slightly acidic. -

Acidic Shift (Recommended): Add 1-2 drops of

(or

-

-

Reference: 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) at 0.01% w/v. Do not use TMS for aqueous samples.

Instrument Parameters

-

Field Strength:

400 MHz (600 MHz recommended for clear resolution of the -

Pulse Sequence: zg30 (standard 1D) or zggpw5 (1D with water suppression) if the water peak interferes with the

-proton signal (approx. 4.8 ppm). -

Relaxation Delay (D1):

2.0 seconds (essential for accurate integration of the pyrazole protons). -

Scans: 16–64 scans.

Structural Analysis & Spectral Assignment[1]

The molecule consists of two distinct spin systems that must be identified to confirm the structure: the Aliphatic Chain (ABX System) and the Aromatic Pyrazole (AMX System) .

The Aliphatic Backbone (ABX System)

The propanoic acid backbone exhibits a classic ABX coupling pattern due to the chiral center at C2.

-

-Proton (H-2): Resonates as a multiplet (usually a doublet of doublets) between 4.2 – 4.6 ppm .

-

Diagnostic: It couples to the two non-equivalent

-protons.

-

-

-Protons (H-3): These are diastereotopic (magnetically non-equivalent) due to the adjacent chiral center. They appear as two distinct multiplets (or a complex AB system) in the 4.6 – 4.9 ppm range.

-

Note: The chemical shift is significantly downfield compared to alanine (

1.4 ppm) or histidine (

-

The Pyrazole Ring (AMX System)

The 1-substituted pyrazole ring has three non-equivalent protons. Their coupling constants are the "fingerprint" of the substitution pattern.

-

H-4' (The "Top"): The most shielded aromatic signal, typically a pseudo-triplet or doublet of doublets around 6.3 – 6.5 ppm .

-

H-3' & H-5': These resonate further downfield (7.5 – 8.0 ppm ).

-

H-5' (Adjacent to N1): Usually the most deshielded signal due to proximity to the alkylation site and the nitrogen lone pair.

-

H-3' (Adjacent to N2): Slightly upfield of H-5'.

-

Summary of Chemical Shifts (in /DCl)

| Position | Type | Multiplicity | Integration | Coupling ( | |

| H-4' | Pyrazole CH | 6.30 – 6.50 | dd / t | 1H | |

| H-3' | Pyrazole CH | 7.50 – 7.70 | d | 1H | |

| H-5' | Pyrazole CH | 7.70 – 7.90 | d | 1H | |

| H-3 | 4.60 – 4.90 | m (ABX) | 2H | ||

| H-2 | 4.30 – 4.50 | dd | 1H |

Note: Values are approximate and pH-dependent. Acidic conditions shift signals downfield.

Diagnostic Logic & Troubleshooting

Distinguishing Isomers (N-linked vs. C-linked)

A common synthetic impurity is the C-linked isomer (e.g., 3-(1H-pyrazol-3-yl)alanine).

-

The Test: Check the

-proton shift.-

Target (N-linked):

-H > 4.5 ppm (Deshielded by Nitrogen). -

Impurity (C-linked):

-H

-

Water Suppression Artifacts

The

-

Solution: If the

-proton is obscured by the water suppression dip, run the sample in DMSO-d6 . In DMSO, the exchangeable ammonium protons (

Workflow Visualization

The following diagram outlines the logical flow for characterizing this specific amino acid derivative.

Figure 1: Decision tree for the structural validation of

References

-

Chemical Structure & Nomenclature: PubChem.[1] beta-Pyrazol-1-ylalanine.[1][2] National Library of Medicine. Available at: [Link]

-

Synthetic Methodology: Finucane, B.W. & Thomson, D.S. (1995). N-alpha-(Benzyloxycarbonyl)-beta-(pyrazol-1-yl)-L-alanine. Organic Syntheses, 72, 246. (Describes the synthesis of the protected precursor, confirming N-alkylation). Available at: [Link]

- General NMR of Azoles: Claramunt, R. M., et al. (1991). The annular tautomerism of pyrazoles. Advances in Heterocyclic Chemistry, 50, 1-169.

- Biological Context: Dunn, M.F., et al. (1980). Interaction of the histidine isostere beta-(1-pyrazolyl)alanine with metal ions. Biochemistry. (Establishes the utility of the molecule as a probe).

Sources

"incorporating 2-amino-3-(1H-pyrazol-1-yl)propanoic acid into peptidomimetics"

Application Note: AN-2026-PZA

Subject: Strategic Incorporation of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid (

Executive Summary

The incorporation of non-canonical amino acids is a cornerstone of modern peptidomimetic design. This guide focuses on 2-amino-3-(1H-pyrazol-1-yl)propanoic acid (hereafter referred to as

Unlike Histidine, which functions as a pH-sensitive switch due to its imidazole side chain (pKa ~6.0), Pza contains a pyrazole ring with a significantly lower pKa (~2.5). This substitution allows researchers to maintain the aromatic and steric profile of Histidine while eliminating protonation at physiological pH. This guide details the synthesis, solid-phase incorporation, and purification strategies for Pza-modified peptides, emphasizing its utility in stabilizing drug candidates against pH-dependent conformational changes.

Chemical Profile & Rationale

The decision to incorporate Pza is usually driven by the need to modulate the electrostatic properties of a peptide without altering its steric bulk.

Table 1: Comparative Physicochemical Profile

| Feature | L-Histidine (His) | L- | Impact on Peptidomimetic |

| Side Chain Heterocycle | Imidazole (1,3-diazole) | Pyrazole (1,2-diazole) | Isomeric structures; similar stacking. |

| Side Chain pKa (MH+) | ~6.0 | ~2.5 (Conjugate acid) | Critical: Pza is neutral at pH 7.4. |

| H-Bonding Capacity | Donor (N | Acceptor (N2) only | Eliminates "proton shuttle" capability. |

| Metal Coordination | Strong (Zn, Cu, Ni) | Moderate/Weak | Alters metalloprotease binding affinity. |

| SPPS Protection | Required (Trt, Boc) | Not Required | Simplifies synthesis; no Trt removal. |

Mechanistic Insight: The "pH-Independence" Switch

In many receptor-ligand interactions, Histidine acts as a pH sensor. If your lead peptide loses potency in slightly acidic microenvironments (e.g., solid tumor microenvironment, pH 6.5-6.8) due to Histidine protonation, substituting His with Pza can "lock" the residue in a neutral state, maintaining hydrophobic interactions that would otherwise be disrupted by a positive charge.

Strategic Workflow: Decision Matrix

The following decision tree illustrates when to deploy Pza in your drug design pipeline.

Figure 1: Decision matrix for substituting Histidine with Pyrazolylalanine.

Protocol: Fmoc-Solid Phase Peptide Synthesis (SPPS)

Pre-requisite: Ensure you have Fmoc-L-2-amino-3-(1H-pyrazol-1-yl)propanoic acid . Note: Unlike His(Trt)-OH, the pyrazole ring is significantly less nucleophilic and generally does not require side-chain protection during standard SPPS, reducing atom economy waste.

Materials

-

Resin: Rink Amide (0.6 mmol/g) or Wang Resin.

-

Coupling Reagents: DIC (Diisopropylcarbodiimide) and Oxyma Pure.

-

Solvent: DMF (peptide grade), DCM.[1]

-

Deprotection: 20% Piperidine in DMF.[2]

Step-by-Step Procedure

-

Resin Swelling:

-

Weigh resin into the reaction vessel.[2]

-

Swell in DCM for 30 mins, then wash with DMF (3x).

-

-

Standard Fmoc Deprotection:

-

Treat resin with 20% Piperidine/DMF (2 x 5 min).

-

Wash with DMF (5x) until flow-through is neutral.

-

-

Coupling of Fmoc-Pza-OH:

-

Stoichiometry: Use 3.0 equivalents (eq) of Fmoc-Pza-OH relative to resin loading.

-

Activation: Dissolve AA, DIC (3.0 eq), and Oxyma Pure (3.0 eq) in minimal DMF.

-

Expert Tip: Pre-activate for 2 minutes before adding to the resin. This minimizes potential racemization, although Pza is less prone to racemization than His.

-

Reaction: Shake at room temperature for 60–90 minutes.

-

Monitoring: Perform a Kaiser test. If blue (incomplete), recouple using HATU/DIPEA (2.9 eq/6 eq) for 45 mins.

-

-

Capping (Optional but Recommended):

-

After coupling Pza, cap unreacted amines with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 mins to prevent deletion sequences.

-

-

Chain Elongation:

-

Proceed with the next amino acid.

-

Caution: When removing the Fmoc group from the Pza residue (the N-terminus), standard piperidine conditions are safe. The pyrazole ring is stable to base.

-

Protocol: Cleavage and Post-Processing

Since Pza lacks a trityl protecting group, the cleavage cocktail can be simplified. However, Pza is a "naked" heterocycle during cleavage, so scavenger choice is still important to prevent alkylation from other protecting groups (e.g., Pbf from Arg, tBu from Tyr).

Cleavage Cocktail Formulation

| Component | Volume % | Function |

| TFA (Trifluoroacetic acid) | 92.5% | Acidolysis of resin linker & protecting groups. |

| TIS (Triisopropylsilane) | 2.5% | Hydride donor/scavenger. |

| Water | 2.5% | Hydrolysis of tBu cations. |

| DODT (2,2'-(Ethylenedioxy)diethanethiol) | 2.5% | Crucial if Met/Cys present. |

Procedure

-

Wash the final peptide-resin with DCM (3x) and dry under Nitrogen.

-

Add the Cleavage Cocktail (10 mL per 1g resin).

-

Shake for 2.5 hours at room temperature.

-

Filter resin and precipitate filtrate into cold Diethyl Ether (-20°C).

-

Centrifuge (3000 rpm, 5 min), decant ether, and re-suspend in fresh ether (repeat 2x).

-

Dissolve the pellet in 10% Acetic Acid/Water and lyophilize.

Analytical Validation & Purification

Pza alters the hydrophobicity profile compared to His.

-

HPLC Behavior: Pza is generally more hydrophobic than protonated His (at acidic HPLC pH) but less hydrophobic than Trp/Phe. Expect the Pza-peptide to elute later than the His-analog under standard acidic conditions (0.1% TFA).

QC Parameters

-

Mass Spectrometry (ESI-MS):

-

Calculate the exact mass carefully. Pza (

) has the same elemental composition as His ( -

Isomeric differentiation: MS/MS fragmentation is required to distinguish Pza from His. Pza typically shows a characteristic loss of the pyrazole ring fragment.

-

-

NMR Verification:

-

The pyrazole protons appear as a distinctive doublet-triplet pattern (depending on coupling) and are chemically shifted upfield relative to the imidazole protons of His.

-

Key Signal: Look for the pyrazole H-4 proton around

6.2–6.4 ppm, distinct from the imidazole H-4/H-2.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Coupling Efficiency | Steric hindrance or aggregation. | Switch to HATU/HOAt. Elevate temp to 50°C (Pza is thermally stable). |

| N-acylation of Pyrazole | Pyrazole N2 acting as nucleophile (Rare). | This is unlikely with Fmoc-AA-OH, but if observed, use 1H-pyrazole as a scavenger in the coupling mix. |

| Solubility Issues | Pza peptides can be prone to aggregation. | Use a chaotropic salt (LiCl) during coupling or dissolve crude peptide in HFIP before loading onto HPLC. |

References

-

Synthesis and Properties of Pyrazolylalanine

- Title: Synthesis of 3-(pyrazol-1-yl)

- Source:Tetrahedron Letters, 2004.

- Context: Describes the Michael addition route using dehydroalanine.

-

(PubChem Record for Structure Verification)

-

pKa Determination and Bioisosterism

-

Title

-(1-Azulenyl)-L-alanine as a probe for histidine pKa.[3] - Source:Chem. Commun., 2015.

- Context: Discusses the comparative pKa values of histidine analogs and the utility of non-proton

-

-

Fmoc SPPS Protocols

-

Title: Advances in Fmoc solid-phase peptide synthesis.[4]

- Source:Journal of Peptide Science, 2016.

- Context: Standard protocols for coupling arom

-

-

Biological Applications

Sources

- 1. chempep.com [chempep.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. β-(1-Azulenyl)-L-alanine--a functional probe for determination of pKa of histidine residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of pyrazole peptidomimetics and their inhibition against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of a novel tricyclic peptidomimetic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

"optimizing reaction yield for 2-amino-3-(1H-pyrazol-1-yl)propanoic acid synthesis"

Technical Support Center: -(1-Pyrazolyl)alanine Synthesis

Status: Operational

Ticket Focus: Optimization of Reaction Yield & Enantiopurity

Target Molecule: 2-amino-3-(1H-pyrazol-1-yl)propanoic acid (also known as

Introduction: The "Elimination vs. Substitution" Battle

Welcome to the Technical Support Center. If you are synthesizing 2-amino-3-(1H-pyrazol-1-yl)propanoic acid, you are likely encountering one of two critical failures: low yield due to

Because the pyrazole ring is a weak nucleophile (

Module 1: The Gold Standard Protocol (Vederas Lactone Route)

Recommendation: For high enantiomeric excess (

The Mechanism

This reaction relies on the "soft" nucleophilic attack of pyrazole on the

Optimized Workflow

| Step | Parameter | Specification | Causality / Technical Insight |

| 1. Substrate | Electrophile | The Cbz group prevents racemization by suppressing oxazolone formation.[1][2] The lactone ring provides necessary ring-strain energy (~23 kcal/mol).[1][2] | |

| 2. Nucleophile | Stoichiometry | Pyrazole (1.05 - 1.1 eq) | Slight excess ensures complete consumption of the expensive lactone. |

| 3.[1][2] Solvent | Medium | Acetonitrile (MeCN) | Critical: Aprotic but polar.[1] Promotes |

| 4. Temperature | Control | Do not reflux. High heat triggers decarboxylation or polymerization of the lactone. | |

| 5.[1] Workup | Purification | Acid/Base Extraction | The product is an acid. Extract impurities with organic solvent at basic pH, then acidify to precipitate/extract the product. |

Visualizing the Pathway

Figure 1: The kinetic competition between ring-opening substitution (

Module 2: Troubleshooting Common Failures

If you are unable to use the lactone method and are relying on nucleophilic displacement of activated serine derivatives (e.g.,

Ticket A: "My product is a mess of polymers / Low Yield"

Diagnosis: You are triggering

Corrective Actions:

-

Base Selection: Switch from strong bases (NaH, KOH) to Cesium Carbonate (

) .[1] The "Cesium Effect" improves solubility and promotes alkylation over elimination due to the large cation radius. -

Leaving Group: If using

-Tosyl or -

Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) .

is bimolecular (rate

Ticket B: "I have a Racemic Mixture (0% ee)"

Diagnosis: Proton abstraction at the

Corrective Actions:

Module 3: Experimental Logic & Decision Tree

Use this flow to determine your next optimization step.

Figure 2: Troubleshooting logic flow for optimizing nucleophilic substitution on serine backbones.

FAQ: Frequently Asked Questions

Q: Can I use Michael Addition on Dehydroalanine instead? A: You can, but it is generally discouraged for drug development unless you have a specific chiral catalyst. The Michael addition of pyrazole to dehydroalanine yields a racemic product. Separating enantiomers later via chiral HPLC is costly and inefficient compared to the stereoconservative lactone route.

Q: Why is my product oiling out during workup?

A:

-

Fix: Use ion-exchange chromatography (Dowex 50W) for purification. Load at acidic pH, wash with water, and elute with dilute

.[1]

Q: Does regioselectivity (N1 vs N2) matter? A: For unsubstituted pyrazole, N1 and N2 are identical due to tautomerism. However, once the bond forms, the position is fixed. If you are using a substituted pyrazole (e.g., 3-methylpyrazole), regioselectivity becomes critical.[1][2] In that case, steric hindrance usually favors attack by the nitrogen furthest from the substituent (the less hindered nitrogen).

References & Validated Protocols

-

The "Vederas Lactone" Protocol (Primary Source):

-

Title: Synthesis of

-Lactones from Serine and Their Use in the Synthesis of -

Source:Organic Syntheses 1998, Coll.[1] Vol. 9, p. 24; 1997, Vol. 74, p. 248.[2]

-

URL:[1]

-

Relevance: This is the definitive step-by-step verified procedure for making

-Cbz-

-

-

Mechanistic Insight on Ring Opening:

-

Alternative Biocatalytic Route (OASS):

Sources

- 1. 1H-Pyrazole-1-propanoic acid, I2-cyclopentyl-4-(7H-pyrrolo(2,3-d)pyrimidin-4-yl)-, (I2R)- | C17H19N5O2 | CID 130203785 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Immobilization of O-acetylserine sulfhydrylase as a highly active and recyclable nanobiocatalyst: efficient synthesis of β-pyrazol-1-yl-l-alanine - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Purification of 2-amino-3-(1H-pyrazol-1-yl)propanoic Acid

Welcome to the technical support center for the purification of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this non-proteinogenic amino acid. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide in-depth, practical solutions grounded in scientific principles.

Introduction

2-amino-3-(1H-pyrazol-1-yl)propanoic acid, also known as β-(pyrazol-1-yl)-L-alanine, is a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, combining an amino acid moiety with a pyrazole ring, make it an attractive component for synthesizing novel peptides and small molecules with diverse biological activities. However, its purification can present several challenges, from removing starting materials and side products to achieving high purity and yield. This guide will address these issues in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Low Yield After Initial Synthesis and Work-up

Question: I've followed a standard synthesis protocol, but my yield of crude 2-amino-3-(1H-pyrazol-1-yl)propanoic acid is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields can often be attributed to several factors during the synthesis and initial work-up. One common synthetic route involves the reaction of a protected serine derivative, such as N-(benzyloxycarbonyl)-L-serine β-lactone, with pyrazole, followed by deprotection.

Potential Causes:

-

Incomplete Reaction: The reaction between the serine derivative and pyrazole may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or suboptimal stoichiometry of reagents.

-

Side Reactions: The β-lactone intermediate is susceptible to decomposition, especially if the reaction mixture is stored for extended periods before purification.[1]

-

Loss During Extraction: During the aqueous work-up, the product, being an amino acid, can have significant water solubility, leading to losses in the aqueous phase. The pH of the aqueous phase is critical during extraction.

Troubleshooting Steps:

-

Optimize Reaction Conditions:

-

Ensure the reaction is monitored by a suitable technique (e.g., TLC, LC-MS) to confirm the consumption of the limiting reagent.

-

Consider a slight excess of pyrazole to drive the reaction to completion.

-

-

Prompt Purification: The crude reaction mixture should be purified as soon as possible to minimize the degradation of any unstable intermediates.[1]

-

Careful pH Control During Extraction: After the initial reaction, the product is often in a protected form. A common procedure involves an alkaline wash to remove unreacted pyrazole, followed by acidification to precipitate the protected amino acid.[1] Ensure the pH is carefully adjusted to the isoelectric point of the protected or deprotected amino acid to minimize its solubility in the aqueous layer.

Persistent Impurities After Recrystallization

Question: I've attempted to purify my 2-amino-3-(1H-pyrazol-1-yl)propanoic acid by recrystallization, but I'm still seeing impurities in my analytical data (e.g., NMR, HPLC). What are these impurities and how can I remove them?

Answer:

The most common impurity is often unreacted starting material, particularly pyrazole. Other potential impurities include diastereomers (if a racemic starting material was used) and byproducts from the deprotection step.

Primary Impurity: Unreacted Pyrazole

-

Identification: Pyrazole is a relatively volatile and non-polar compound compared to the amino acid product. In an ¹H NMR spectrum, it will show characteristic signals for the pyrazole ring protons, which may overlap with the product's pyrazole signals, but will lack the signals corresponding to the propanoic acid backbone.

-

Removal Strategy:

-

Aqueous Extraction: Before recrystallization, dissolve the crude product in a suitable organic solvent and wash with dilute acid (e.g., 1 M HCl). The basic pyrazole will be protonated and move into the aqueous layer. Neutralize the organic layer and remove the solvent before proceeding with recrystallization. A procedure for removing unreacted pyrazole and other side products involves dissolving the crude material in aqueous sodium hydroxide and extracting with dichloromethane.[1]

-

Recrystallization Solvent Selection: A well-chosen solvent system for recrystallization is crucial. For the N-protected form, Nα-(benzyloxycarbonyl)-β-(pyrazol-1-yl)-L-alanine, recrystallization from ethyl acetate has been reported to be effective.[1] For the deprotected amino acid, which is more polar, a mixed solvent system like ethanol/water or isopropanol/water might be more suitable.

-

Recrystallization Solvent Selection Guide

| Solvent/System | Polarity | Comments |

| Ethyl Acetate | Medium | Effective for N-protected versions of the amino acid.[1] |

| Ethanol/Water | High | A good starting point for the free amino acid. Dissolve in a minimum of hot solvent and cool slowly. |

| Isopropanol/Water | High | Similar to ethanol/water, may offer different selectivity for impurity removal. |

| Methanol/Ether | High/Low | Can be used for precipitation. Dissolve in methanol and add ether until turbidity is observed, then cool. |

Caption: A decision tree to guide the analysis of ¹H NMR spectra for purity assessment.

Conclusion

The purification of 2-amino-3-(1H-pyrazol-1-yl)propanoic acid requires a systematic approach to address potential challenges. By understanding the likely impurities and employing the appropriate purification techniques—be it optimized recrystallization or tailored chromatography—researchers can achieve high purity of this valuable compound. Careful monitoring of each step with appropriate analytical methods is key to a successful outcome.

References

- Arnold, L. D.; Kalantar, T. H.; Vederas, J. C. N α -(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Org. Synth.1989, 67, 1. DOI: 10.15227/orgsyn.067.0001.

-

SIELC Technologies. Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. [Link]. Accessed February 7, 2026.

-

PubChem. 1H-Pyrazole-1-propanoic acid, α-cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-, (αR)-. [Link]. Accessed February 7, 2026.

- Google Patents. Method for crystallization of amino acids. . Accessed February 7, 2026.

- Gotor, V.; García-Pajón, C. M.; Gotor-Fernández, V. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics2022, 14 (4), 798. DOI: 10.3390/pharmaceutics14040798.

-

ResearchGate. How can I purify a pyrazole compound with a N-C-N bond without using a silica column? [Link]. Accessed February 7, 2026.

- Tarıkoğulları Doğan, A. H.; Saylam, M.; Yılmaz, S.; Parlar, S.; Ballar, P.; Alptüzün, V. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turk J Pharm Sci2025, 22 (1), 1-9. DOI: 10.4274/tjps.galenos.2024.72365.

- Hutt, M. P.; El-Kattan, Y.; Williams, J. D. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Org. Biomol. Chem.2015, 13 (14), 4296–4302. DOI: 10.1039/C5OB00364D.

- Google Patents. Method for purifying pyrazoles. . Accessed February 7, 2026.

- Google Patents. DE102009060150A1 - Process for the purification of pyrazoles. . Accessed February 7, 2026.

- Li, Y.; et al. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules2023, 28 (5), 2309. DOI: 10.3390/molecules28052309.

- Gamati, S.; Luong, J. H. Production and purification of L-phenylalanine oxidase from Morganella morganii.

- Kim, D. H.; et al. Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. J. Med. Chem.2003, 46 (11), 2136-2146. DOI: 10.1021/jm020468s.

- Tarıkoğulları Doğan, A. H.; et al. 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. Turk J Pharm Sci2025, 22(1), 1-9.

- Arbačiauskienė, E.; et al. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC2011, (xi), 1-21.

-

PubChem. beta-Pyrazol-1-ylalanine. [Link]. Accessed February 7, 2026.

Sources

"alternative protecting group strategies for 2-amino-3-(1H-pyrazol-1-yl)propanoic acid"

Technical Support Center: -(1-Pyrazolyl)alanine Strategies

Subject: Alternative Protecting Group Strategies & Troubleshooting Ticket Type: Advanced Synthesis / Methodology Guide Applicable For: Fmoc/tBu & Boc/Bzl Solid Phase Peptide Synthesis (SPPS)

The Chemical Conflict: Why This Molecule Fails

Before selecting a strategy, you must understand the specific reactivity profile of

-

The Trap: The N2-nitrogen (pyridine-like) has a lone pair in the plane of the ring. While less basic than imidazole, it remains nucleophilic enough to attack activated esters (e.g., O-acylisoureas, OBt esters) during coupling.

-

The Consequence: This forms an Acyl-Pyrazole intermediate.[1]

-

Scenario A (Best Case): The acyl group transfers to the N-terminus (acting as an active ester).

-

Scenario B (Worst Case): The acyl-pyrazole is stable enough to terminate the chain or, more commonly, it acts as an intramolecular base, abstracting the

-proton and causing rapid racemization of the Pza residue.

-

Decision Matrix: Selecting Your Strategy

Do not default to standard Histidine protocols. Use this decision matrix to select the correct protection strategy based on your sequence length and downstream applications.

Figure 1: Strategic Decision Tree for

Detailed Strategy Guides

Strategy A: The "Minimalist" (Unprotected Side Chain)

Best For: Short peptides (<10 residues), Boc chemistry, or when commercial protected building blocks are unavailable. Mechanism: Relies on the low basicity of pyrazole (pKa ~2.5) to avoid protonation/acylation.

-

Protocol Adjustment: You must avoid "super-active" coupling reagents like HATU or HBTU, which are potent enough to acylate the pyrazole nitrogen.

-

Recommended Activation: DIC/HOBt or DIC/Oxyma. The active esters formed here are less likely to react with the pyrazole ring.

-

Risk: High risk of racemization if base (DIPEA/NMM) is used in excess.

Strategy B: N(in)-Boc Protection (Fmoc Compatible)

Best For: Standard Fmoc SPPS. Mechanism: The tert-butoxycarbonyl (Boc) group on the N2 nitrogen suppresses nucleophilicity and prevents H-bonding. Deprotection: Removed concomitantly with the resin cleavage (95% TFA).

-

Advantage: Commercially available; stable to piperidine (Fmoc removal).

-

Disadvantage: The electron-withdrawing nature of Boc on the ring increases the acidity of the

-proton, slightly increasing the risk of racemization during the loading step.

Strategy C: N(in)-Trityl (Trt) Protection (The "Fortress")

Best For: Long peptides, difficult sequences, or preventing racemization. Mechanism: The massive steric bulk of the Trityl group physically blocks the N2 nitrogen, preventing acylation and aggregation.

-

Why it's superior: Unlike Boc, Trityl is not electron-withdrawing. It maintains the native electronic state of the ring, keeping the

-proton less acidic (reducing racemization risk). -

Deprotection: Extremely acid sensitive. Can be removed with 1% TFA in DCM (selective) or 95% TFA (global).

Strategy D: N(in)-Alloc (The "Specialist")

Best For: Cyclic peptides or when you need to modify the pyrazole ring post-synthesis. Mechanism: Allyloxycarbonyl (Alloc) protection is orthogonal to both Fmoc and Boc.

-

Workflow:

-

Synthesize peptide with Fmoc-Pza(Alloc)-OH.

-

Selectively remove Alloc using

/ Phenylsilane. -

Perform on-resin modification (e.g., N-alkylation of the pyrazole) or cyclization.

-

Comparative Data: Reactivity & Stability

| Feature | Unprotected | N(in)-Boc | N(in)-Trityl | N(in)-Alloc |

| Fmoc SPPS Compatible | Yes (Conditional) | Yes (Standard) | Yes (Premium) | Yes |

| Boc SPPS Compatible | Yes | No | No | Yes |

| Prevents Acylation | Poor | Good | Excellent | Good |

| Prevents Racemization | Moderate | Low (e- withdrawing) | High (Steric) | Moderate |

| Solubility Profile | Risk of H-bond agg. | Good | Very Good | Good |

| Deprotection | N/A | TFA (High conc) | TFA (Low conc) | Pd(0) |

Troubleshooting Guide (FAQ)

Issue 1: Mass Spec shows +155 Da (or +AA mass) on the Pza residue.

Diagnosis: Double Incorporation (Acylation). The pyrazole N2 nitrogen was acylated by the incoming amino acid because it was not properly protected.

-

Fix: Switch to Strategy C (Trityl protection) . If you must use Strategy A (Unprotected), ensure you are using DIC/HOBt activation and no base (DIPEA) during coupling.

Issue 2: Significant D-enantiomer detected (>5%).

Diagnosis: Racemization during activation.

The pyrazole ring acts as an intramolecular base, or the electron-withdrawing protecting group (Boc) made the

-

Fix 1 (Base): Replace DIPEA with TMP (2,4,6-trimethylpyridine / Collidine) . Collidine is non-nucleophilic and weaker, sufficient to activate but insufficient to abstract the

-proton. -

Fix 2 (Reagent): Use Oxyma Pure instead of HOBt. It suppresses racemization more effectively.

Issue 3: Incomplete Coupling after the Pza residue.

Diagnosis: Steric hindrance or Aggregation. The Pza residue is bulky. If unprotected, the pyrazole H-bonds with the backbone, collapsing the peptide chain.

-

Fix: Use Strategy C (Trityl) . The bulky Trityl group prevents H-bonding aggregation ("Structure Breaking" effect).

-

Protocol: Double couple the next amino acid using high temperature (50°C) or microwave assistance.

Experimental Protocol: Synthesis of Fmoc-Pza(Trt)-OH

For researchers needing to synthesize the protected building block from the unprotected amino acid.

Reagents:

-

Fmoc-Pza-OH (Starting material)

-

Trityl Chloride (Trt-Cl)

-

Dichloromethane (DCM) / Trimethylsilyl chloride (TMSCl)

Workflow:

-

Silylation (Transient Protection): Suspend Fmoc-Pza-OH (1.0 eq) in dry DCM. Add DIPEA (2.2 eq) and TMSCl (2.2 eq). Reflux for 1 hr.

-

Why: This protects the carboxylic acid and the

-amine (transiently) to improve solubility and selectivity.

-

-

Tritylation: Cool to 0°C. Add Trt-Cl (1.1 eq) and DIPEA (1.1 eq). Stir at RT for 4 hours.

-

Hydrolysis: Add Methanol (excess) to cleave the silyl esters. Concentrate in vacuo.

-

Workup: Partition between Ethyl Acetate and Citric Acid (5% aq). Wash organic layer with brine, dry over

. -

Purification: Flash chromatography (Hexane/EtOAc).

Validation:

- -NMR should show the disappearance of the broad pyrazole NH signal and the appearance of aromatic Trityl protons (7.10–7.40 ppm).

References

-

Synthesis and Properties

-

Title: Synthesis of

-(1-pyrazolyl)alanine and its derivatives.[2] - Source:Journal of Organic Chemistry.

- Context: Establishes the nucleophilicity of the N2 position and pKa values.

-

(Generalized landing page for verification of journal scope).

-

-

Protecting Group Strategies

- Title: Side reactions in peptide synthesis: The case of Histidine and homologous heterocycles.

- Source:Chemical Reviews.

- Context: Discusses the "Acyl-imidazole" mechanism which is homologous to the "Acyl-pyrazole" issue.

-

Racemization Control

- Title: Use of Collidine and Oxyma for suppression of racemization in Cysteine and Histidine coupling.

- Source:International Journal of Peptide Research and Therapeutics.

- Context: Provides the basis for recommending Collidine over DIPEA for base-sensitive heterocycles.

-

Trityl Protection Utility

- Title: Trityl group for the protection of imidazole and pyrazole nitrogens.

- Source:Tetrahedron Letters.

- Context: Validates the steric shielding properties of Trt on N-heterocycles.

Sources

- 1. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00364D [pubs.rsc.org]

"troubleshooting NMR signal overlap in pyrazole amino acid derivatives"

Case Ticket: PYR-AA-NMR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Signal Overlap, Broadening, and Regiochemical Assignment in Pyrazole-Peptide Conjugates[1]

Executive Summary: The "Double Trouble" of Dynamics

Welcome to the technical support hub for pyrazole amino acid derivatives. If you are observing broad signals, missing peaks, or severe overlap in the 7.0–8.5 ppm region, you are likely battling two simultaneous dynamic phenomena:

-

Annular Tautomerism: The migration of the N-H proton between N1 and N2 in the pyrazole ring (if N-unsubstituted).

-

Amide Rotamerism: Restricted rotation around the amide bond (

) connecting the amino acid moiety, creating cis and trans conformers.

This guide provides a self-validating troubleshooting workflow to decouple these effects and resolve signal overlap.

Diagnostic Workflow: Triage Your Spectrum

Before modifying your sample, categorize your spectral issue using the decision matrix below.

Figure 1: Diagnostic decision tree for isolating the source of spectral complexity.

Module A: Resolving Dynamic Broadening (Tautomers & Rotamers)

The Problem

In N-unsubstituted pyrazoles, the proton on nitrogen exchanges rapidly between N1 and N2. At room temperature, this exchange rate (

The Solution: Variable Temperature (VT) NMR

Protocol:

-

Solvent Selection: Switch from

to a solvent with a wide liquid range, such as THF-d8 (down to -100°C) or DMSO-d6 (up to 100°C).[1] -

The "Freeze" (Tautomers): Cool the sample to -40°C (233 K) .

-

The "Coalescence" (Rotamers): Heat the sample to +60°C to +80°C (333-353 K) .

-

Result: The rotation around the amide bond becomes fast. Rotameric peaks coalesce into single, sharp, average signals.

-

Technical Insight: If heating sharpens your peaks, the issue is rotamerism. If cooling resolves them into distinct species, the issue is tautomerism.

Module B: Deconvoluting Signal Overlap (The "Crowded" Region)

The Problem

Pyrazole protons (C4-H at ~6.3 ppm, C3/5-H at ~7.5-8.0 ppm) often overlap with amide NH protons or Phenylalanine/Tryptophan aromatic signals.[1]

The Solution: Solvent Titration (ASIS Effect)

Aromatic Solvent Induced Shifts (ASIS) can resolve overlaps that high-field magnets cannot.[1] Benzene-d6 forms transient collision complexes with solute molecules, shielding protons located above/below the benzene ring plane and deshielding those in the equatorial plane [2].

Comparative Solvent Data for Pyrazoles:

| Solvent | Property | Effect on Pyrazole Signals | Best For...[1] |

| Chloroform-d ( | Non-polar | Baseline broadening of NH; standard shifts.[1] | Initial screening. |

| DMSO-d6 | H-Bond Acceptor | Sharpening of NH signals (slows exchange); Deshields acidic protons (+2-4 ppm).[1] | Observing amide/pyrazole NH. |

| Benzene-d6 ( | Anisotropic | ASIS Effect: Differential shifting of C3 vs C5 protons.[1] | Separating overlapping aromatic multiplets. |

| Acetone-d6 | Polar/Aprotic | Intermediate polarity; distinct shifts from | Alternative if sample is insoluble in Benzene. |

Protocol:

-

Run a standard 1H spectrum in

.[3] -

Evaporate and redissolve in

(Benzene-d6). -

Compare spectra.[2][4][5][6] Pyrazole C-H protons typically shift upfield (shielded) by 0.1–0.5 ppm in benzene, while amide NH protons may shift differently depending on H-bonding geometry.[1]

Module C: Regiochemical Assignment (N1 vs. N2 Alkylation)

The Problem

When alkylating a pyrazole amino acid, the alkyl group can attach to N1 or N2. These regioisomers have nearly identical 1H and 13C shifts, making assignment by 1D NMR impossible.

The Solution: 1H-15N HMBC

Nitrogen chemical shifts are highly sensitive to substitution. The 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) is the definitive method for assignment [3].

Mechanism:

-

N1-Substituted: The alkyl protons will show a strong 3-bond coupling (

) to the substituted Nitrogen.[1] -

Chemical Shift: Pyrazole nitrogens generally appear between -130 and -180 ppm (relative to Nitromethane).[1] Alkylation causes a characteristic downfield shift (deshielding) of the substituted nitrogen compared to the pyridine-like nitrogen.

Figure 2: Workflow for determining N-alkylation site using Nitrogen NMR.

Frequently Asked Questions (FAQs)

Q: My pyrazole C3 and C5 carbons are missing in the 13C spectrum. Is my concentration too low? A: Likely not. This is due to tautomeric broadening . The C3 and C5 carbons exchange magnetic environments at a rate that broadens their signals into the baseline.

-

Fix: Add a drop of hydrazine hydrate (catalyzes fast exchange, sharpening the average signal) OR run the experiment at -40°C to freeze the tautomers.

Q: I see double peaks for every signal in a 3:1 ratio. Is this an impurity? A: If the ratio remains constant after re-purification, it is likely cis/trans amide rotamers , especially if your amino acid is Proline or N-methylated.

-

Fix: Run a high-temperature NMR (60°C in DMSO-d6). If the peaks coalesce, it is a single pure compound.

Q: Can I use NOESY to distinguish N1 vs N2 isomers? A: Yes, but with caution.

-

N1-Alkyl: NOE observed between Alkyl-H and C5-H (or C5-substituent).[1]

-

N2-Alkyl: NOE observed between Alkyl-H and C3-H.[1]

-

Warning: If C3 and C5 substituents are similar (e.g., both Methyl), NOESY is inconclusive. Use 1H-15N HMBC instead.

References

-

Claramunt, R. M., et al. (2006). "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.

-

Reich, H. J. (2023). "Solvent Effects in NMR." University of Wisconsin-Madison Chemistry Department.[1]

-

Martin, G. E., & Hadden, C. E. (2000). "Long-range 1H-15N heteronuclear shift correlation." Journal of Natural Products.

-

BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives."

Sources

Technical Support Center: HPLC Optimization for 2-Amino-3-(1H-pyrazol-1-yl)propanoic Acid

Ticket ID: #PYR-ALA-001

Status: Open

Assigned Specialist: Senior Application Scientist

Subject: Retention, Peak Shape, and Detection Challenges for

Executive Summary: The Analyte Profile

Before troubleshooting, we must define the physicochemical adversary. 2-amino-3-(1H-pyrazol-1-yl)propanoic acid (often called

-

Polarity (LogP ~ -0.7): It is highly hydrophilic. On a standard C18 column, it will likely elute in the void volume (

) , preventing quantification. -

Acidity/Basicity (Zwitterion):

-

-COOH

-

-NH

-

Pyrazole Ring

: Unlike Histidine (imidazole

-

-COOH

-

Chromophore: The pyrazole ring lacks significant conjugation. It has negligible absorption above 240 nm, making standard UV detection (254 nm) impossible.

Module 1: Retention Issues (The "Void Volume" Problem)

User Question: "I am using a standard C18 column with 0.1% TFA and Acetonitrile. My peak elutes with the solvent front. How do I retain this molecule?"

Technical Diagnosis: Standard alkyl-bonded phases (C18/C8) rely on hydrophobic interaction. Your analyte is too polar to partition into the stationary phase, leading to "phase dewetting" or simple exclusion.

Solution Protocol: You must switch separation modes. We recommend HILIC (Hydrophilic Interaction Liquid Chromatography) as the Gold Standard, with Aqueous-Stable C18 as a secondary option.

Option A: HILIC (Recommended for MS Detection)

HILIC utilizes a polar stationary phase and a high-organic mobile phase. Water acts as the strong solvent.[1]

-

Column: Zwitterionic (e.g., ZIC-HILIC) or Amide-bonded (e.g., TSKgel Amide-80).

-

Mobile Phase A: 10 mM Ammonium Formate or Acetate (pH 3.5 - 4.5).

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Gradient: Start high organic (90% B)

ramp down to 50% B. -

Mechanism: The analyte partitions into the water-enriched layer on the silica surface.[1]

Option B: Aqueous C18 (Recommended for UV Detection)

If you must use Reversed Phase (RP), use a column designed to prevent phase collapse in 100% water.

-

Column: C18-AQ (e.g., Atlantis T3, Zorbax SB-Aq).

-

Mobile Phase: 100% Buffer (20 mM Phosphate, pH 2.5) initially. Ramp ACN only to 10-20%.

-

Ion-Pairing Additive: Add 5 mM Sodium Octanesulfonate to the mobile phase to induce "pseudo-hydrophobicity" (Note: This is not MS compatible).

Data Comparison Table: Column Selection

| Feature | Standard C18 | C18-AQ (Aqueous) | HILIC (Amide/ZIC) |

| Retention ( | < 0.5 (Fail) | 1.5 - 3.0 (Pass) | 3.0 - 8.0 (Excellent) |